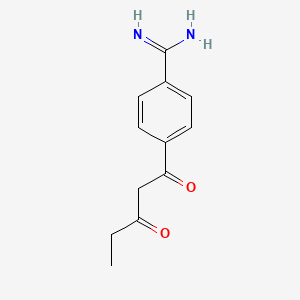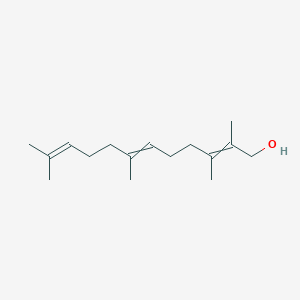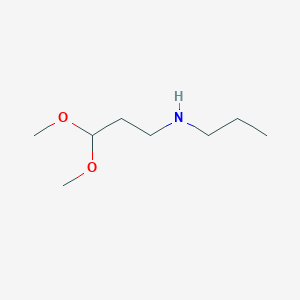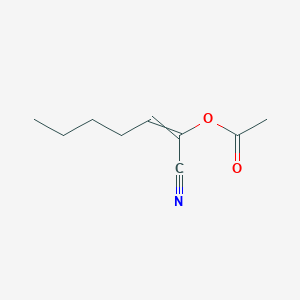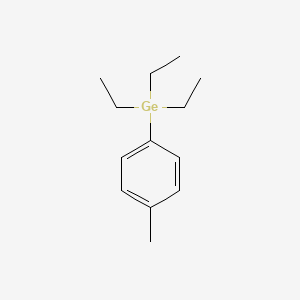![molecular formula C12H16N6O2 B14597278 6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine CAS No. 61267-64-9](/img/structure/B14597278.png)
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine is a complex organic compound that features a pteridine core structure with a 2-(2-methyl-1,3-dioxolan-2-yl)ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine typically involves multiple steps. One common approach is the acetalization of aldehydes or ketalization of ketones with ethylene glycol to form the dioxolane ring . The pteridine core can be synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.
Scientific Research Applications
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but they likely involve key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-methyl-1,3-dioxolane
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61267-64-9 |
|---|---|
Molecular Formula |
C12H16N6O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C12H16N6O2/c1-12(19-4-5-20-12)3-2-7-6-15-10-8(16-7)9(13)17-11(14)18-10/h6H,2-5H2,1H3,(H4,13,14,15,17,18) |
InChI Key |
GNUWDYOBLGZKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


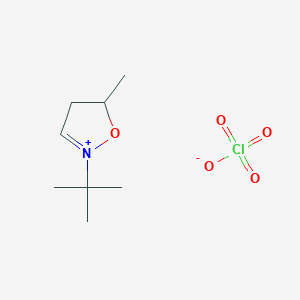
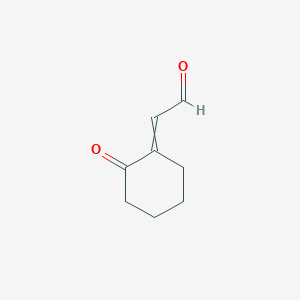
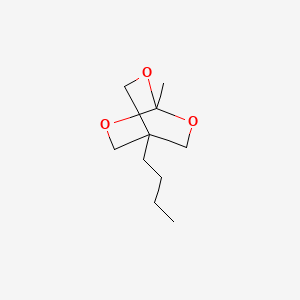
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
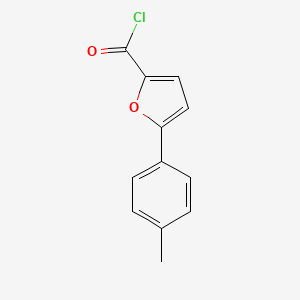

![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)
